(5-(Difluoromethyl)-2-thienyl)methanol
Overview
Description
(5-(Difluoromethyl)-2-thienyl)methanol is a useful research compound. Its molecular formula is C6H6F2OS and its molecular weight is 164.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of (5-(Difluoromethyl)-2-thienyl)methanol are currently unknown. This compound is a derivative of thiophene, which is a heterocyclic compound with a five-membered ring containing four carbon atoms and one sulfur atom
Mode of Action
Without specific information on the primary targets of this compound, it’s challenging to provide a detailed explanation of its mode of action. It’s worth noting that difluoromethylation processes, which involve the formation of a bond between a carbon atom and a difluoromethyl group (cf2h), have been studied extensively . These processes can lead to significant changes in the chemical properties of the resulting compounds, potentially affecting their interactions with biological targets.
Biochemical Pathways
Difluoromethylation processes can lead to the formation of various types of bonds, including c(sp), c(sp2), c(sp3), o, n, or s bonds . These processes can potentially affect a wide range of biochemical pathways, depending on the specific targets of the compound.
Pharmacokinetics
For instance, fluorinated compounds are often used in drug design due to their ability to enhance the metabolic stability, bioavailability, and lipophilicity of therapeutic agents .
Result of Action
It’s worth noting that compounds containing a difluoromethyl group can exhibit a wide range of biological activities, depending on their specific chemical structures and targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of chemical compounds. Factors such as temperature, pH, and the presence of other chemicals can affect the stability of this compound and its interactions with its targets . .
Properties
IUPAC Name |
[5-(difluoromethyl)thiophen-2-yl]methanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2OS/c7-6(8)5-2-1-4(3-9)10-5/h1-2,6,9H,3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBNLKWMMSQRXFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)C(F)F)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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